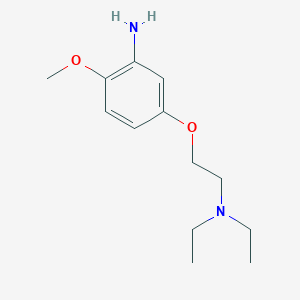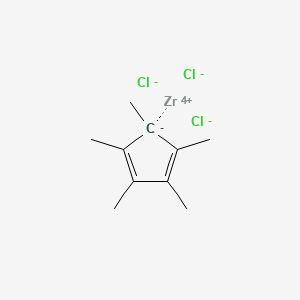
4-(4-Tert-butylbenzyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylbenzyloxy)benzaldehyde is an organic compound with the molecular formula C18H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group and a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylbenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Tert-butylbenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-[(4-t-Butyl)benzyloxy]benzoic acid
Reduction: 4-[(4-t-Butyl)benzyloxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
4-(4-Tert-butylbenzyloxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butylbenzyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy and tert-butyl groups can influence the compound’s binding affinity and specificity towards different biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxybenzaldehyde: Similar structure but lacks the tert-butyl group.
2-Benzyloxybenzaldehyde: Positional isomer with the benzyloxy group at a different position on the benzene ring.
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Contains a tert-butyldimethylsilyl group instead of a benzyloxy group.
Uniqueness
4-(4-Tert-butylbenzyloxy)benzaldehyde is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct chemical and physical properties. These substituents can enhance the compound’s stability, reactivity, and binding interactions in various applications .
Propriétés
Formule moléculaire |
C18H20O2 |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
4-[(4-tert-butylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-12H,13H2,1-3H3 |
Clé InChI |
XYYDXARDOCJCGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile](/img/structure/B8550602.png)


![1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-2-methyl-](/img/structure/B8550613.png)

![Trimethoxy[3-(methylsulfanyl)propyl]silane](/img/structure/B8550637.png)


![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one](/img/structure/B8550651.png)





